![molecular formula C24H26N4O3 B2880537 1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902010-43-9](/img/structure/B2880537.png)
1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Pyrrolo[2,3-d]pyrimidines are a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one method involves the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis
The proton located at the 2-position of Pyrrolo[2,3-d]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm in all of the final compounds .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines can be synthesized via various reactions, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Scientific Research Applications
Synthetic Routes and Derivatives
One study detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, which involved the preparation of various carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. This research demonstrates the versatility of pyrido and pyrimidine derivatives in synthesizing complex heterocyclic compounds, which could be relevant for developing new compounds with specific biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activities
Another aspect of research focuses on the biological activities of similar compounds. For instance, certain benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have been studied for their anti-inflammatory and analgesic properties. These studies are crucial for understanding how modifications in the chemical structure can influence the biological activity and therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Modifications and Analgesic Properties
Research on the chemical modification of pyridine moieties in certain molecules, aiming to enhance their analgesic properties, provides insights into the structural activity relationship (SAR) and the potential for developing new analgesic agents. This type of research highlights the importance of chemical modifications in tailoring the biological activities of compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antiviral Activities
Additionally, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This underscores the potential of pyrimidine derivatives in antiviral research and the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
Some related compounds, such as ribociclib and palbociclib, are known to targetCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment .
Mode of Action
Related compounds that target cdk2 typically work by binding to the atp-binding pocket of the enzyme, preventing its activation and subsequent progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest and can induce apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The result of the action of pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of cell division, which can lead to cell death or apoptosis . This makes these compounds potentially useful for the treatment of diseases characterized by rapid cell division, such as cancer .
Future Directions
properties
IUPAC Name |
6-benzyl-N-(3-ethoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-14-8-12-25-23(29)20-15-19-22(28(20)16-18-10-5-4-6-11-18)26-21-17(2)9-7-13-27(21)24(19)30/h4-7,9-11,13,15H,3,8,12,14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWJFTAJGPZZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C(=CC=CN4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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